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molecular formula C19H36O3 B018448 Methyl 12-oxooctadecanoate CAS No. 2380-27-0

Methyl 12-oxooctadecanoate

Cat. No. B018448
M. Wt: 312.5 g/mol
InChI Key: XVSPEBNRFAFNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853434B2

Procedure details

1.52 g Aliquat 100 (tetrabutyl ammonium bromide, TBAB) and 8.3 mg Pd(OAc)2 were placed in a 5 mL vial with crimp cap. This mixture was heated to 120° C. under vacuum for 2.5 hours. The vial was put under N2-atmosphere and 312 mg (1 mmol) methyl ricinoleate was added. This mixture was heated to 120° C. for 94 hours. The product was extracted from the TBAB with heptane. After concentration 172 mg was obtained. The reaction products were analyzed by GC (FIG. 11): 8 area % methyl ricinoleic acid methyl ester, 15 area % at 2.54′, 21 area % at 11.8′, 20 area % at 12.77′ and 33 area % at 13.69′. No 12-oxostearate methyl ester was formed.
Quantity
312 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.52 g
Type
catalyst
Reaction Step Three
Quantity
8.3 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:21][CH3:22])(=[O:20])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11][C@@H:12]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[OH:13].COC(=O)C(C)CCCCCC/C=C\C[C@@H](CCCCCC)O>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:22][O:21][C:1](=[O:20])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12](=[O:13])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
312 mg
Type
reactant
Smiles
C(CCCCCCC\C=C/C[C@H](O)CCCCCC)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(CCCCCC\C=C/C[C@H](O)CCCCCC)C)=O
Step Three
Name
Quantity
1.52 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
8.3 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated to 120° C. for 94 hours
Duration
94 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted from the TBAB with heptane
CUSTOM
Type
CUSTOM
Details
After concentration 172 mg was obtained

Outcomes

Product
Name
Type
product
Smiles
COC(CCCCCCCCCCC(CCCCCC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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